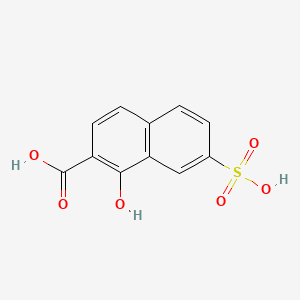

1-Hydroxy-7-sulfo-2-naphthoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Hydroxy-7-sulfo-2-naphthoic acid is a useful research compound. Its molecular formula is C11H8O6S and its molecular weight is 268.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Applications in Dye Chemistry

HSN is primarily used as an intermediate in the synthesis of dyes. Its chromogenic properties allow it to participate in reactions that yield vibrant colors, which are essential in industries such as textiles and printing. The compound can be modified to create different dye structures, enhancing its utility in producing specific shades and improving dye stability.

Table 1: Comparison of Dye Properties

| Compound Name | Color Stability | Solubility | Application Area |

|---|---|---|---|

| 1-Hydroxy-7-sulfo-2-naphthoic acid | High | Excellent | Textile dyes |

| 1-Hydroxy-2-naphthoic acid | Moderate | Good | Food colorants |

| 3-Hydroxy-4-sulfophenylazo-2-naphthoic acid | Low | Poor | Biological staining |

Biological Research Applications

The biological activity of HSN has been studied extensively, particularly regarding its interaction with biological receptors. Research indicates that HSN may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications.

Receptor Interaction Studies

HSN has shown potential in binding to aryl hydrocarbon receptors (AhR), which are involved in mediating responses to environmental toxins and regulating immune responses. This interaction could lead to further exploration of HSN as a therapeutic agent in inflammatory diseases.

Complex Formation Studies

Recent studies have investigated the complex formation equilibria between iron(III) ions and HSN. Such complexes are crucial for understanding metal ion transport and bioavailability in biological systems.

Table 2: Complex Formation Data

| Metal Ion | Complex Stability Constant (log K) | Application Area |

|---|---|---|

| Iron(III) | 5.2 | Nutritional biochemistry |

| Copper(II) | 4.8 | Environmental chemistry |

| Zinc(II) | 3.5 | Pharmacology |

Case Studies

- Anti-inflammatory Activity : A study demonstrated that HSN could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

- Dye Synthesis : HSN was successfully used as a precursor for synthesizing novel azo dyes with enhanced lightfastness and washfastness properties, showcasing its versatility in dye chemistry.

- Metal Ion Interaction : Research on the interaction of HSN with iron(III) revealed that it forms stable complexes, which may play a role in iron metabolism and transport within organisms.

化学反应分析

Azo Coupling Reactions

The hydroxyl group at position 1 directs electrophilic substitution to the α-position (ortho/para), enabling azo coupling with diazonium salts. This reaction is critical in synthesizing bis-azo dyes for industrial applications.

Example Reaction:

1-Hydroxy-7-sulfo-2-naphthoic acid couples with diazotized aromatic amines under alkaline conditions (pH 8–8.5) to form bis-azo dyes. The sulfonic acid group enhances water solubility, while the hydroxyl group facilitates coupling at the α-position .

| Conditions | Product | Application |

|---|---|---|

| pH 8–8.5, 0–10°C | 4,4'-(4,4'-(5,5'-(1,4-phenylene)bis(1,3,4-oxadiazole))bis(phenylene))-bis-azo derivatives | Textile dyes, bioremediation |

Key Findings:

-

Coupling occurs preferentially at the α-position due to hydroxyl-group activation .

-

The sulfonic acid group does not inhibit coupling but improves dye solubility .

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification with alcohols under acidic catalysis, forming esters with modified physicochemical properties.

Example Reaction:

Reaction with methanol in the presence of H₂SO₄ yields methyl 1-hydroxy-7-sulfo-2-naphthoate. Ester derivatives exhibit reduced antimicrobial activity compared to the parent acid .

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Methyl ester | ~70% |

Key Findings:

-

Esterification diminishes biological activity, suggesting the free carboxylic acid is critical for interaction with microbial targets .

Oxidation and Enzymatic Degradation

The hydroxyl group undergoes enzymatic oxidation via dioxygenases in microbial degradation pathways. Although studied in structurally similar compounds (e.g., 1-hydroxy-2-naphthoic acid), this reaction likely applies to the 7-sulfo derivative.

Example Pathway:

this compound is cleaved by Fe(II)-dependent dioxygenases, consuming 1 mol O₂ per mole substrate to produce sulfonated aliphatic intermediates .

| Enzyme | Cofactor | Product | Kinetic Parameters |

|---|---|---|---|

| 1-Hydroxy-2-naphthoate dioxygenase | Fe(II) | 2-Carboxybenzalpyruvate analog | Kₘ = 10 µM, kₐₜₜ = 114 s⁻¹ |

Key Findings:

Sulfonic Acid Group Reactivity

The sulfonic acid group participates in salt formation and ion-exchange reactions. For example, neutralization with NaOH yields the sodium salt, enhancing solubility for industrial processes .

| Reaction | Conditions | Product |

|---|---|---|

| Neutralization with NaOH | Aqueous, 25°C | Sodium 1-hydroxy-7-sulfo-2-naphthoate |

Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Reactivity | Directing Effect |

|---|---|---|---|

| Hydroxyl (position 1) | Azo coupling, oxidation | High (activates ring) | Ortho/para |

| Sulfonic acid (position 7) | Salt formation | Moderate (deactivates ring) | Meta |

| Carboxylic acid (position 2) | Esterification | High | N/A |

属性

CAS 编号 |

6407-91-6 |

|---|---|

分子式 |

C11H8O6S |

分子量 |

268.24 g/mol |

IUPAC 名称 |

1-hydroxy-7-sulfonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H8O6S/c12-10-8(11(13)14)4-2-6-1-3-7(5-9(6)10)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |

InChI 键 |

YLUDZTLKTIZXBG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC(=C2O)C(=O)O)S(=O)(=O)O |

规范 SMILES |

C1=CC(=CC2=C1C=CC(=C2O)C(=O)O)S(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。